N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide
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Description
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide, under study in various forms, has been synthesized and characterized for research purposes. For instance, McLaughlin et al. (2016) discussed the identification and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which is a bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids. This study highlights the synthesis routes and analytical characterizations of such compounds, emphasizing the need for accurate labeling in research chemicals (McLaughlin et al., 2016).
Chemical and Structural Analysis
Parella et al. (2013) reported on the auxiliary-aided Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp(3))-H bonds of cyclobutanecarboxamides. This research contributes to the understanding of the chemical properties and potential applications of cyclobutanecarboxamide derivatives, including this compound (Parella, Gopalakrishnan, & Babu, 2013).
Metabolic and Pharmacological Studies
Franz et al. (2017) explored the in vitro metabolism of a synthetic cannabinoid closely related to this compound. Their research provides insights into the metabolic patterns and potential pharmacological activities of such compounds, which can be crucial for understanding the biological interactions and effects of cyclobutanecarboxamide derivatives (Franz et al., 2017).
Application in Prostate Cancer Research
Okudaira et al. (2011) investigated the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer, providing valuable insights into the application of cyclobutanecarboxamide derivatives in cancer research and imaging (Okudaira et al., 2011).
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAEUYEXHCYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.